Propanenitrile, 3-(tridecyloxy)-
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Overview
Description
. This compound belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to an alkyl group. It is a colorless liquid that is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tridecyloxy)- can be synthesized through several methods. One common method involves the reaction of tridecanol with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tridecanol is replaced by the cyano group from acrylonitrile .
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-(tridecyloxy)- often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(tridecyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Propanenitrile, 3-(tridecyloxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and lubricants
Mechanism of Action
The mechanism of action of propanenitrile, 3-(tridecyloxy)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for nitrile hydratase enzymes, which catalyze the conversion of nitriles to amides. This reaction is important in the metabolism of nitriles and their detoxification .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with the formula C3H5N.
Butanenitrile: Another nitrile with the formula C4H7N.
Hexanenitrile: A nitrile with the formula C6H11N.
Uniqueness
Propanenitrile, 3-(tridecyloxy)- is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler nitriles. This long chain makes it more hydrophobic and affects its solubility and reactivity in various solvents .
Properties
CAS No. |
68610-36-6 |
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Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
3-tridecoxypropanenitrile |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3 |
InChI Key |
QNXKSVYXNGTPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCC#N |
Origin of Product |
United States |
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